Cas no 104347-13-9 (D-Homoserine Lactone hydrochloride)
D-Homoserine Lactone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-(+)-a-Amino-g-butyrolactone hydrochloride
- D-Homoserine lactone hydrochloride
- R-(+)-α-Amino-γ-butyrolactone hydrochloride
- (R)-(+)-alpha-Amino-gamma-butyrolactone Hydrochloride
- R-(+)-a-Amino-g-butyrolactone Hydrochloride
- (3R)-3-aminooxolan-2-one,hydrochloride
- (R)-(+)-3-Aminotetrahydrofuran-2-one Hydrochloride
- (R)-(+)-alpha-Amino-gamma-butyrolactone hydrochloride monohydrate
- (R)-(+)-α-Amino-γ-butyrolactone Hydrochloride
- D-(+)-Homoserine Lactone Hydrochloride
- 2(3H)-Furanone,3-aminodihydro-, hydrochloride, (3R)- (9CI)
- 2(3H)-Furanone, 3-aminodihydro-, hydrochloride,(R)-
- (3R)-3-Aminodihydro-2(3H)-furanone hydrochloride
- -Amino-γH-D-HSE-LACTONE HCL
- D-HoMoserine lactone HCl
- -butyrolactone hydrochloride
- D-HoMoserine LaCLone hydrochloride
- R-HoMoserine Lactone hydrochloride
- (R)-2-AMINO-4-BUTYROLACTONE HYDROCHLORIDE
- (R)-(+)-2-AMINO-4-BUTYROLACTONE HYDROCHLORIDE
- D-Homoserine lactonehydrochloride
- (R)-(+)-α-amino-γ-butyrolactonehydrochloride
- (R)-3-aminodihydrofuran-2(3H)-one hydrochloride
- (3R)-3-aminotetrahydrofuran-2-one hydrochloride
- 2(3H)-Furanone, 3-aminodihydro-, hydrochloride, (3R)-
- PubChem14743
- (R)-(+)-
- A-amino-
- A-butyrolactone hydrochloride
- XBKCXP
- D-Homoserine Lactone hydrochloride
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- MDL: MFCD00674071
- Inchi: 1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
- InChI Key: XBKCXPRYTLOQKS-AENDTGMFSA-N
- SMILES: Cl.O1C([C@@H](CC1)N)=O
- BRN: 3912385
Computed Properties
- Exact Mass: 137.02400
- Monoisotopic Mass: 137.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 91.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 52.3
Experimental Properties
- Melting Point: 220-224 °C (lit.)
- Boiling Point: 257.1 °C at 760 mmHg
- Flash Point: 120.1℃
- PSA: 52.32000
- LogP: 0.76290
- Specific Rotation: 28 º (c=1, H2O)
- Optical Activity: [α]23/D +28°, c = 1 in H2O
D-Homoserine Lactone hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
D-Homoserine Lactone hydrochloride Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-Homoserine Lactone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM247479-10g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 97% | 10g |
$149 | 2021-08-04 | |
| Chemenu | CM247479-25g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 97% | 25g |
$295 | 2021-08-04 | |
| Chemenu | CM247479-100g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 97% | 100g |
$858 | 2021-08-04 | |
| Fluorochem | 208848-1g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 95% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 208848-5g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 95% | 5g |
£69.00 | 2022-03-01 | |
| Fluorochem | 208848-10g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 95% | 10g |
£110.00 | 2022-03-01 | |
| Fluorochem | 208848-25g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 95% | 25g |
£243.00 | 2022-03-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH1195-1g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 1g |
¥350元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH1195-5g |
D-Homoserine Lactone hydrochloride |
104347-13-9 | 5g |
¥1400元 | 2023-09-15 | ||
| Ambeed | A329271-100mg |
(R)-3-Aminodihydrofuran-2(3H)-one hydrochloride |
104347-13-9 | 97% | 100mg |
$5.0 | 2023-09-08 |
D-Homoserine Lactone hydrochloride Suppliers
D-Homoserine Lactone hydrochloride Related Literature
-
Dong-Yu Sun,Guan-Ying Han,Na-Na Yang,Le-Fu Lan,Xu-Wen Li,Yue-Wei Guo Org. Chem. Front. 2018 5 1022
Additional information on D-Homoserine Lactone hydrochloride
D-Homoserine Lactone Hydrochloride: A Comprehensive Overview
D-Homoserine Lactone Hydrochloride (CAS No. 104347-13-9) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as D-HSL HCl, is a derivative of homoserine lactone and is particularly interesting due to its potential applications in various biological processes and therapeutic interventions.
D-Homoserine Lactone Hydrochloride is a chiral molecule, which means it exists in two enantiomeric forms. The D-form, specifically, has been the focus of many recent studies due to its unique properties and potential biological activities. The compound is characterized by its lactone ring structure and the presence of a hydrochloride salt, which enhances its solubility and stability in aqueous environments.
Recent research has highlighted the role of D-Homoserine Lactone Hydrochloride in quorum sensing, a process by which bacteria communicate and coordinate their behavior through the production and detection of signaling molecules. Quorum sensing is crucial for various bacterial functions, including biofilm formation, virulence factor production, and antibiotic resistance. Understanding the mechanisms of quorum sensing can provide valuable insights into developing novel antimicrobial strategies.
In a study published in the Journal of Bacteriology, researchers investigated the effects of D-Homoserine Lactone Hydrochloride on quorum sensing in Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The results showed that D-HSL HCl can modulate the expression of quorum sensing genes, thereby influencing bacterial behavior. This finding suggests that D-Homoserine Lactone Hydrochloride could be a potential lead compound for developing new antibacterial agents.
Beyond its role in quorum sensing, D-Homoserine Lactone Hydrochloride has also been explored for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, researchers examined the effects of D-HSL HCl on neurodegenerative diseases. The study found that D-Homoserine Lactone Hydrochloride can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. These findings open up new avenues for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of D-Homoserine Lactone Hydrochloride involves several steps, including the preparation of D-homoserine from natural sources or through chemical synthesis, followed by cyclization to form the lactone ring and subsequent conversion to the hydrochloride salt. The purity and quality of the final product are critical for its use in research and pharmaceutical applications. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and identity of D-HSL HCl.
In addition to its biological activities, D-Homoserine Lactone Hydrochloride has been studied for its potential as a chiral building block in organic synthesis. Its unique structure makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Researchers have used D-HSL HCl as a precursor to synthesize compounds with anti-inflammatory, antiviral, and anticancer properties.
The safety profile of D-Homoserine Lactone Hydrochloride is another important consideration. While it is generally considered safe for use in laboratory settings, proper handling and storage practices should be followed to ensure safety. It is important to note that while D-HSL HCl has shown promise in various preclinical studies, further research is needed to fully understand its safety and efficacy in humans.
In conclusion, D-Homoserine Lactone Hydrochloride (CAS No. 104347-13-9) is a versatile compound with significant potential in multiple areas of research and development. Its role in quorum sensing, neuroprotection, and organic synthesis makes it an exciting subject for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.
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